Steric and Electronic Uniqueness of 3-Isopropoxy Substitution
The substitution pattern of 5-Chloro-3-isopropoxythiophene-2-carboxylic acid is unique among its direct positional isomers. Unlike the 4-isopropoxy isomer (CAS 1779121-96-8), the 3-isopropoxy group places the alkoxy substituent adjacent to the carboxylic acid, enabling intramolecular hydrogen bonding that can influence acidity and conformational preferences . This spatial arrangement, when compared to the 3-ethoxy analog (as exemplified in patent US12011444, Example 1023), results in a larger steric bulk due to the isopropyl group, which is known to impact binding pocket occupancy and metabolic stability [1].
| Evidence Dimension | Molecular structure and steric bulk |
|---|---|
| Target Compound Data | 3-isopropoxy substituent on thiophene ring |
| Comparator Or Baseline | 4-isopropoxy isomer (CAS 1779121-96-8); 3-ethoxy analog (US12011444, Example 1023) |
| Quantified Difference | Isopropoxy group vs. ethoxy group: increased steric bulk; 3-position vs. 4-position: different hydrogen bonding potential |
| Conditions | Chemical structure comparison based on known SAR principles |
Why This Matters
The specific 3-isopropoxy substitution pattern can be a critical design element for achieving target selectivity in medicinal chemistry campaigns, as demonstrated by its use in potent EP4 receptor antagonists.
- [1] US Patent 12011444. Compounds and methods for treating diseases mediated by prostaglandin E2 receptors. Issued 2024-06-18. View Source
